molecular formula C10H13ClFN B2593931 3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride CAS No. 2460750-03-0

3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride

Cat. No.: B2593931
CAS No.: 2460750-03-0
M. Wt: 201.67
InChI Key: VZIMKHSDQRDDPZ-UHFFFAOYSA-N
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Description

3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2460750-03-0 . It has a molecular weight of 201.67 . The IUPAC name for this compound is 3-fluoro-3-(p-tolyl)azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Fluoro-3-(4-methylphenyl)azetidine hydrochloride is 1S/C10H12FN.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H . This code can be used to generate a 2D structure of the molecule.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

Azetidine derivatives, including fluoroazetidines, are actively researched for their synthetic methodologies and biological activities. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid represents a novel approach to creating cyclic fluorinated beta-amino acids, which are valuable building blocks in medicinal chemistry due to their potential biological activities (Van Hende et al., 2009).

Antiviral and Antibacterial Applications

Azetidine derivatives are explored for their antiviral and antibacterial properties. For example, new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones have been synthesized and evaluated for their antibacterial and anticancer properties, highlighting the versatility of azetidine-containing compounds in developing new therapeutic agents (Rajulu et al., 2014).

Neurokinin-1 Receptor Antagonism

The development of water-soluble neurokinin-1 receptor antagonists suitable for both intravenous and oral administration showcases the application of azetidine derivatives in neuropsychiatric disorder treatments. These compounds demonstrate efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, underscoring the therapeutic potential of azetidine derivatives in neuroscience (Harrison et al., 2001).

Imaging and Fluorescence

Azetidine-containing compounds, such as those in the Janelia Fluor (JF) series, have been developed for improved brightness and photostability in fluorescence microscopy. These advances enable enhanced single-particle tracking and localization microscopy experiments, illustrating the role of azetidine derivatives in bioimaging technologies (Grimm et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-fluoro-3-(4-methylphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIMKHSDQRDDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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